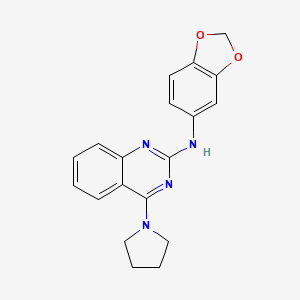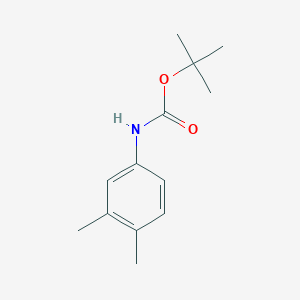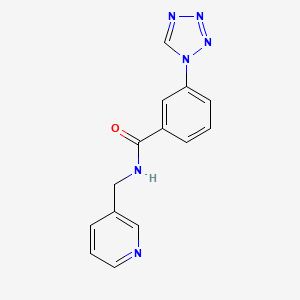![molecular formula C21H28N2O4S B4480071 4-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4480071.png)
4-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
4-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C24H32N2O2. This compound is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, often using a morpholine derivative as the nucleophile.
Final Coupling: The final step involves coupling the intermediate with a suitable reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and morpholine groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy groups but differs in the overall structure.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-benzene: Similar in having a morpholine ring and an alkyl group but differs in the functional groups attached.
Uniqueness
4-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]-3-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-16(2)20-14-19(8-9-21(20)26-3)28(24,25)22-15-17-4-6-18(7-5-17)23-10-12-27-13-11-23/h4-9,14,16,22H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGNVYAKPHCFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4479988.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4480000.png)

![2-({2-[(2,4-difluorophenyl)amino]-4-quinazolinyl}amino)ethanol](/img/structure/B4480010.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B4480016.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4480018.png)
![4-{4-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B4480025.png)
![1-(3-{[4-(methylamino)-2-quinazolinyl]amino}phenyl)ethanone](/img/structure/B4480047.png)
![N-(2-methoxy-5-methylphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4480052.png)
![2-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4480058.png)
![N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4480076.png)
![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B4480090.png)
